2-methoxy-9H-carbazole
Overview
Description
2-Methoxy-9H-carbazole is an organic compound with the molecular formula C13H11NO. It is a derivative of carbazole, where a methoxy group is substituted at the second position of the carbazole ring.
Mechanism of Action
Mode of Action
Carbazole derivatives have been shown to interact with various molecular targets and signaling pathways, influencing cellular processes .
Biochemical Pathways
Carbazole derivatives have been reported to influence various biochemical pathways. For instance, some carbazole derivatives can reactivate the P53 molecular signaling pathway, exhibiting anticancer properties. Others show antifungal activity by acting on the RAS-MAPK pathway . .
Biochemical Analysis
Biochemical Properties
Carbazole derivatives have been reported to display assorted biological activities such as antitumor, antiepileptic, antimicrobial, anti-inflammatory, antioxidative, analgesic, antidiarrhoeal, antihistaminic, neuroprotective and pancreatic lipase inhibition properties .
Cellular Effects
Some carbazole derivatives have shown effects on inflammation by inhibiting the p38 mitogen-activated protein kinase signaling pathway .
Molecular Mechanism
Some carbazole derivatives have shown to influence various pathways of molecular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-9H-carbazole typically involves the reaction of 4’-methoxy-2-nitrobiphenyl with a reducing agent to form the corresponding amine, followed by cyclization to yield the desired carbazole derivative . One efficient method involves the use of palladium-catalyzed reactions. For instance, the reaction of dibromobiphenyl compounds with methoxyamine in the presence of a palladium catalyst such as Pd2(dba)3CHCl3 and 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene can produce N-methoxycarbazole derivatives in good to moderate yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, are likely applied to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the carbazole ring .
Scientific Research Applications
2-Methoxy-9H-carbazole has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent optoelectronic properties.
Pharmaceuticals: This compound and its derivatives have shown potential as antimicrobial and anticancer agents.
Materials Science: It is used in the synthesis of conducting polymers and other advanced materials with unique electrical and optical properties.
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: The parent compound without the methoxy group.
2,7-Dimethoxy-9H-carbazole: A derivative with methoxy groups at both the second and seventh positions.
3,6-Dimethoxy-9H-carbazole: A derivative with methoxy groups at the third and sixth positions.
Uniqueness
2-Methoxy-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and electronic properties .
Properties
IUPAC Name |
2-methoxy-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-15-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKVPSJRUXOFFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445007 | |
Record name | 2-methoxy-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6933-49-9 | |
Record name | 2-methoxy-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxycarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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